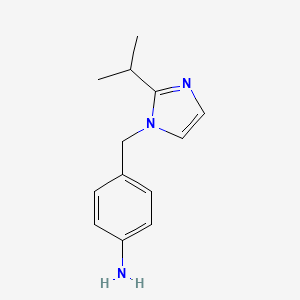![molecular formula C9H8N4O3 B1312190 [2-(1H-tetrazol-5-yl)phenoxy]acetic acid CAS No. 893770-65-5](/img/structure/B1312190.png)
[2-(1H-tetrazol-5-yl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(1H-tetrazol-5-yl)phenoxy]acetic acid” is a biochemical used for proteomics research . Its molecular formula is C9H8N4O3 and its molecular weight is 220.18 .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . It may also be used as a bifunctional ligand for the synthesis of novel copper (II) and nickel (II) complexes .Molecular Structure Analysis
The molecular structure of “[2-(1H-tetrazol-5-yl)phenoxy]acetic acid” is characterized by a tetrazole ring attached to a phenyl ring through an oxygen atom, and an acetic acid group attached to the phenyl ring .Chemical Reactions Analysis
Tetrazoles can undergo a variety of chemical reactions. For example, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .Physical And Chemical Properties Analysis
“[2-(1H-tetrazol-5-yl)phenoxy]acetic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- [2-(1H-tetrazol-5-yl)phenoxy]acetic acid has been synthesized and used as an intermediate in metabolic profiling studies. It was prepared from K14 CN in a 4-step process with a 32% radiochemical yield (Maxwell & Tran, 2017).
- The compound has also been involved in the synthesis of 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, investigated for their potential as superoxide scavengers and anti-inflammatory agents (Maxwell, Wasdahl, Wolfson & Stenberg, 1984).
Applications in Corrosion Inhibition
- Pyrazoline derivatives, including compounds related to [2-(1H-tetrazol-5-yl)phenoxy]acetic acid, have been studied as corrosion inhibitors for mild steel in acidic media. These compounds show high inhibition efficiency and adhere to the Langmuir adsorption isotherm (Lgaz et al., 2018).
Nucleophile-Induced Rearrangement
- 2H-Azirine-2-carbonyl azides, related to [2-(1H-tetrazol-5-yl)phenoxy]acetic acid, undergo rearrangement into 2-(1H-tetrazol-1-yl)acetic acid derivatives when interacting with O- and S-nucleophiles. This process is catalyzed by tertiary amines or hydrazoic acid (Efimenko et al., 2021).
Crystal Structure and Spectroscopy
- The crystal structure of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid and related compounds has been characterized using X-ray diffraction and FTIR spectroscopic methods, providing insights into their molecular structure and interactions (Pagacz-Kostrzewa et al., 2013).
Photochemistry and Decomposition
- [2-(1H-tetrazol-5-yl)phenoxy]acetic acid and similar compounds have been subject to studies on thermal decomposition and photochemistry. These studies have revealed interesting aspects of their stability and reaction pathways under various conditions (Pagacz-Kostrzewa, Krupa & Wierzejewska, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-(2H-tetrazol-5-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-8(15)5-16-7-4-2-1-3-6(7)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOLGGCCGYZDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415477 |
Source


|
| Record name | [2-(1H-tetrazol-5-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-tetrazol-5-yl)phenoxy]acetic acid | |
CAS RN |
893770-65-5 |
Source


|
| Record name | [2-(1H-tetrazol-5-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

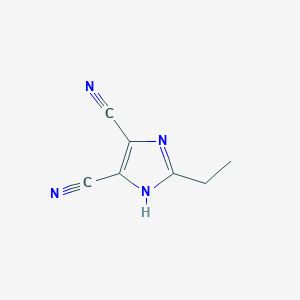
![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)


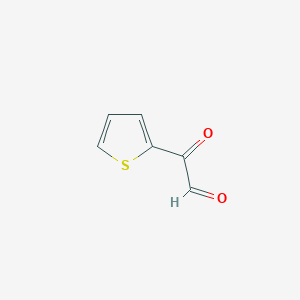
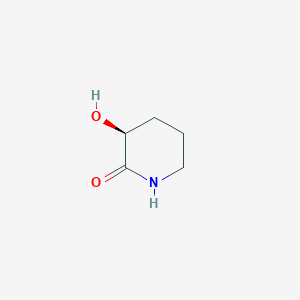

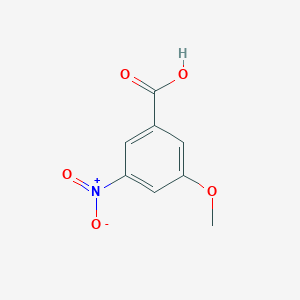

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)



